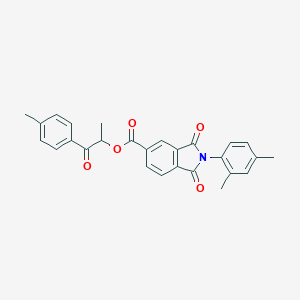
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylate, also known as MMPI, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MMPI is a derivative of isoindoline-5-carboxylic acid and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cancer cell growth. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can lead to the prevention of cancer cell invasion and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of MMPs, which can lead to the prevention of cancer cell invasion and metastasis. This compound has also been shown to have antioxidant activity, which can protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory activity, which can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylate in lab experiments is its ability to inhibit the activity of MMPs, which can be useful in studying the role of MMPs in various biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylate. One potential direction is the development of more potent and selective MMP inhibitors based on the structure of this compound. Another direction is the investigation of the potential use of this compound as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease, could be explored.
Synthesis Methods
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylate has been synthesized using various methods, including the reaction of 2-(2,4-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid with 1-methyl-2-(4-methylphenyl)-2-oxoethyl chloride in the presence of a base. The reaction yields this compound as a white solid, which can be purified by recrystallization.
Scientific Research Applications
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylate has been the subject of scientific research due to its potential applications in various fields. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
Molecular Formula |
C27H23NO5 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C27H23NO5/c1-15-5-8-19(9-6-15)24(29)18(4)33-27(32)20-10-11-21-22(14-20)26(31)28(25(21)30)23-12-7-16(2)13-17(23)3/h5-14,18H,1-4H3 |
InChI Key |
AOWZLNPUYUYNRU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=C(C=C4)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B304009.png)
![N-(5-bromo-2-pyridinyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304010.png)
![N-(4-butoxyphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304011.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B304012.png)
![N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B304014.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B304015.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-{3-nitro-4-methylphenyl}acetamide](/img/structure/B304016.png)
![Ethyl {2-[({[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B304017.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B304018.png)
![N-(4-bromophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304020.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B304021.png)


